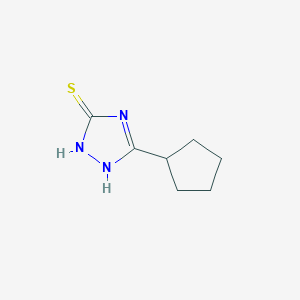

3-cyclopentyl-1H-1,2,4-triazole-5-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

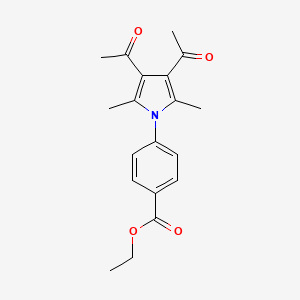

“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a chemical compound with the CAS Number: 1210317-84-2. It has a molecular weight of 137.18 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like “3-cyclopentyl-1H-1,2,4-triazole-5-thiol”, has been a topic of interest in recent years. These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these compounds often involves strategies using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of “3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is represented by the linear formula C7H11N3 . More detailed structural information can be obtained through spectroscopic techniques .Physical And Chemical Properties Analysis

“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a solid substance at room temperature . It has a molecular weight of 137.18 . More detailed physical and chemical properties can be obtained through further experimental analysis.科学的研究の応用

Coordination Chemistry and Ligand Design

1H-1,2,4-Triazole-3-thiol: serves as a versatile ligand in coordination chemistry. Its mercapto group (–SH) allows it to coordinate with metal ions, forming stable complexes. Researchers have explored its use in designing novel luminescent polymers when combined with cadmium(II) salts . These complexes can find applications in sensors, catalysis, and materials science.

Surface-Enhanced Raman Scattering (SERS) Probes

In a recent study, 1H-1,2,4-triazole-3-thiol was employed to create a surface-enhanced Raman scattering-based probe for rapid and accurate detection of DNA markers . SERS is a powerful technique for ultrasensitive detection, making this application relevant in biosensing and diagnostics.

Medicinal Chemistry

The triazole moiety appears in many biologically active compounds. Researchers have explored the synthesis of 1,2,3-triazoles and 1,3,4-triazoles for their potential as pharmacophores in drug design . While specific examples related to 3-cyclopentyl-1H-1,2,4-triazole-5-thiol are scarce, its structural similarity to other triazoles suggests potential medicinal applications.

Organometallic Chemistry

The thiol group in 1H-1,2,4-triazole-3-thiol enables its use in organometallic chemistry. Researchers have explored its reactivity in S-alkylation reactions, leading to a series of S-substituted derivatives . These derivatives may find applications as ligands, catalysts, or intermediates in organic synthesis.

作用機序

Target of Action

It is known that triazole compounds, which include 3-cyclopentyl-1h-1,2,4-triazole-5-thiol, have the ability to bind with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can form luminescent polymers with certain salts, such as cadmium (ii) salts . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may interact with its targets in a similar manner.

Biochemical Pathways

It is known that triazole compounds can inhibit the corrosion of metals in certain solutions . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may affect similar biochemical pathways.

Pharmacokinetics

It is known that triazole compounds are soluble in water , which may impact the bioavailability of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol.

Result of Action

It is known that triazole compounds have a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial effects . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may have similar effects.

Action Environment

It is known that triazole compounds can exhibit tautomerism in solution , suggesting that the action of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may be influenced by the chemical environment.

特性

IUPAC Name |

5-cyclopentyl-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c11-7-8-6(9-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXTQPSTSDWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2572626.png)

![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)

![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)

![3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2572639.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2572642.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)

![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)